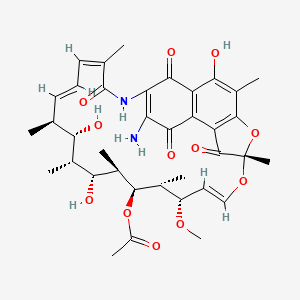

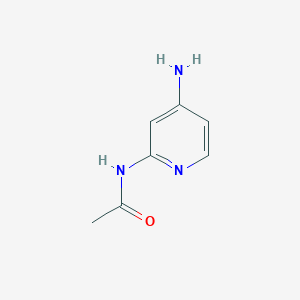

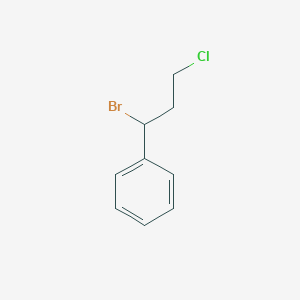

![molecular formula C14H11ClN2 B1281726 1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 35636-10-3](/img/structure/B1281726.png)

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine

Vue d'ensemble

Description

The compound "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and properties of closely related heterocyclic compounds, which can be informative for understanding "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine".

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-step synthesis of pyrido[1,2-a]benzimidazole derivatives . Similarly, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues involves a reduction step using sodium borohydride, followed by debenzylation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine".

Molecular Structure Analysis

Structural characterization is a critical aspect of understanding any compound. For instance, the study of a new pyrrole derivative involved various spectroscopic techniques and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), were used to predict spectral and geometrical data, which were found to correlate highly with experimental data . This approach could be applied to "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is diverse, as demonstrated by the various reactions described in the papers. For example, substituted chromones undergo [3+2] cycloadditions with nonstabilized azomethine ylides , and functionalized 4H-pyrano[3,2-c]pyridines are synthesized from reactions with benzylidenemalononitriles . These studies suggest that "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" may also participate in similar cycloaddition reactions or could be used as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often determined through experimental and computational studies. For example, the corrosion inhibition efficiency of a pyrrole derivative on steel surfaces was investigated, indicating potential applications in material protection . Additionally, the electronic properties, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), are studied to understand the reactivity and interaction of these molecules with other substances . These analyses could be relevant for "1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine" in terms of its potential applications and reactivity profile.

Applications De Recherche Scientifique

- Pharmaceuticals and Medicinal Chemistry

- Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .

- These compounds have been studied for their broad spectrum of pharmacological properties, which is why new compounds containing this scaffold are being developed .

- Biological investigations have shown that these derivatives can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .

- More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

- These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Orientations Futures

Pyrrolopyridines have attracted the interest of medicinal chemists due to their close similitude with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrrolo[3,4-b]pyridines included in scientific references . Therefore, the development of new compounds containing the pyrrolopyridine scaffold for various biomedical applications is a promising future direction .

Propriétés

IUPAC Name |

1-benzyl-4-chloropyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-12-7-9-17(13(12)6-8-16-14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZMMIDQTUEFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513178 | |

| Record name | 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

35636-10-3 | |

| Record name | 1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

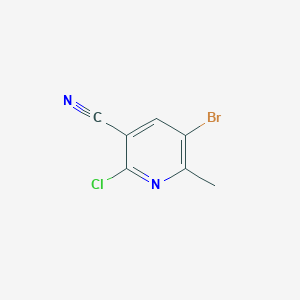

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

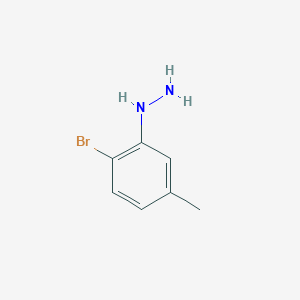

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

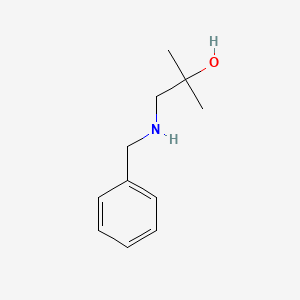

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)